An In-Depth Technical Guide to 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid
An In-Depth Technical Guide to 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid
Abstract
This technical guide provides a comprehensive scientific overview of 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific research on this particular molecule is emerging, its structural motifs—a benzotriazole core, a carboxylic acid group, and a bromine substituent—suggest a rich potential for applications ranging from pharmaceutical intermediates to specialized corrosion inhibitors. This document consolidates fundamental physicochemical properties, proposes a robust synthetic pathway, outlines expected analytical characterization, and discusses potential avenues for research and application based on the well-established activities of related benzotriazole derivatives. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique characteristics.
Core Physicochemical Properties
5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid is a substituted benzotriazole, a class of bicyclic heterocyclic compounds. The fusion of a benzene ring with a 1,2,3-triazole ring creates a stable aromatic system. The addition of a bromine atom and a carboxylic acid group at specific positions (5 and 7, respectively) significantly influences the molecule's electronic properties, solubility, and reactivity, making it a versatile building block.
The fundamental properties of the molecule are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and analysis.
| Property | Value | Source |
| Molecular Weight | 242.03 g/mol | [1] |
| Molecular Formula | C₇H₄BrN₃O₂ | [1] |
| CAS Number | 1354777-44-8 | [1] |
| Canonical SMILES | O=C(C1=C(NN=N2)C2=CC(Br)=C1)O | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Mechanistic Rationale
The synthesis of benzotriazoles is a well-established area of organic chemistry. The most reliable and direct method involves the diazotization of an ortho-phenylenediamine derivative, which undergoes spontaneous intramolecular cyclization to form the triazole ring.[2][3][4]
For the target molecule, 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid, the logical and requisite starting material is 3,4-diamino-5-bromobenzoic acid . The synthesis proceeds via an acid-catalyzed reaction with a nitrite source, typically sodium nitrite.
Proposed Synthetic Workflow
The diagram below illustrates the logical flow from the precursor to the final product. The core of this transformation is the formation of a diazonium salt at one amino group, which is then attacked by the adjacent amino group to close the five-membered triazole ring.
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system based on established chemical principles for benzotriazole formation. The control of temperature is critical during diazotization to prevent the decomposition of the unstable diazonium intermediate.
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Dissolution: Dissolve 1.0 equivalent of 3,4-diamino-5-bromobenzoic acid in a suitable volume of aqueous acetic acid (e.g., 50% v/v).
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Cooling: Cool the reaction mixture in an ice-water bath to maintain a temperature between 0-5°C. This is crucial as diazotization is an exothermic process and the resulting diazonium salt is thermally unstable.
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Diazotization: Prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water. Add this solution dropwise to the cooled mixture of the diamine over 30-45 minutes, ensuring the temperature does not exceed 5°C.
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Reaction & Cyclization: Stir the reaction mixture vigorously in the ice bath for an additional 1-2 hours. The formation of the triazole ring occurs spontaneously following the initial diazotization.
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Product Precipitation: Upon completion (monitored by TLC), the product often precipitates from the acidic solution. The mixture can be allowed to slowly warm to room temperature to ensure complete reaction.
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Isolation: Collect the solid precipitate by vacuum filtration.
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Purification: Wash the collected solid sequentially with cold water (to remove residual acid and salts) and a minimal amount of a cold non-polar solvent like diethyl ether or hexane (to remove organic impurities).
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Drying: Dry the purified product under vacuum to yield 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid as a solid.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental data for this molecule is not widely published, the expected spectral features can be reliably predicted based on its structure and comparison with analogues.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling) in the aromatic region (δ 7.5-8.5 ppm). The bromine and carboxylic acid groups are strong electron-withdrawing groups, which will deshield these protons, shifting them downfield compared to unsubstituted benzotriazole. - Carboxylic Acid Proton: A broad singlet, typically far downfield (δ > 12 ppm), which is exchangeable with D₂O. - N-H Proton: A broad singlet associated with the triazole N-H tautomers (δ 14-16 ppm).[5] |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of δ 165-175 ppm for the carboxylic acid. - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm). The carbons directly attached to the bromine (C-Br) and the triazole nitrogen atoms will show characteristic shifts. |
| FT-IR (cm⁻¹) | - O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer. - N-H Stretch: A moderate, broad band around 3100-3200 cm⁻¹. - C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹. - C=C & C=N Stretches: Multiple sharp peaks in the 1450-1620 cm⁻¹ fingerprint region. |
| Mass Spec. | - Molecular Ion Peak (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 241 and 243, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
Potential Applications & Research Directions
The benzotriazole scaffold is a "privileged structure" in medicinal chemistry, known for its wide array of biological activities.[6] The functional groups on 5-bromo-1H-1,2,3-benzotriazole-7-carboxylic acid make it a prime candidate for investigation in several therapeutic areas.
As a Scaffold in Drug Discovery
The carboxylic acid group serves as a versatile synthetic handle for derivatization, allowing for the creation of amide, ester, or other libraries for screening. The bromine atom provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the synthesis of complex analogues.
Caption: Potential derivatization pathways and therapeutic applications.
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Antimicrobial Agents: Benzotriazole derivatives have shown significant antibacterial and antifungal properties.[7]
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Antiviral Research: Halogenated benzotriazoles, in particular, have been investigated as inhibitors of viral enzymes, such as the hepatitis C virus (HCV) NTPase/helicase.[2]
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Anticancer Therapeutics: The benzotriazole nucleus is present in compounds designed as kinase inhibitors and tubulin polymerization inhibitors, which are key targets in oncology.[6][8]
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GPR109b Agonists: Substituted benzotriazole-5-carboxylic acids have been identified as agonists for G-protein coupled receptors like GPR109b, which is involved in mediating antilipolytic effects.
Safety and Handling
Based on hazard information for the closely related compound 5-bromo-1H-benzotriazole, appropriate safety precautions are mandatory.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
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Avoid inhalation of dust and contact with skin and eyes.
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Store the compound in a tightly sealed container in a cool, dry place (2-8°C).[1]
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References
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Avhad, T., & Upaganlawar, A. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]
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Di Micco, S., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. PubMed Central (PMC). [Link]
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Dandge, A. V., et al. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIE), 10(2). [Link]
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Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. organic-chemistry.org. [Link]
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PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. National Center for Biotechnology Information. [Link]
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GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]
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Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-381. [Link]
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Dandge, A. V., et al. (2023). Benzotriazole Derivatives And Its Pharmacological Activity. ResearchGate. [Link]
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Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. docbrown.info. [Link]
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